(3E)-5-fluoro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-FLUORO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a thiazolidine ring fused with an indole moietyThese features contribute to its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 5-FLUORO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multicomponent reactions that combine various starting materials under specific conditions. One common synthetic route includes the reaction of 5-fluoroindole-2,3-dione with thiosemicarbazide and benzaldehyde derivatives. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity through the use of advanced catalytic systems and green chemistry approaches .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
5-FLUORO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The fluorine atom enhances the compound’s binding affinity to these targets, thereby increasing its potency. Molecular docking studies have shown that the compound can form stable complexes with various biological macromolecules, which contributes to its biological activity .
Comparison with Similar Compounds
Similar compounds include other thiazolidine and indole derivatives, such as:
5-FLUORO-2-OXINDOLE: Known for its α-glucosidase inhibitory activity.
THIAZOLIDIN-4-ONE DERIVATIVES: These compounds exhibit diverse biological activities, including anticancer and antimicrobial properties
Properties
Molecular Formula |
C23H14FN3O2S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
5-fluoro-3-(4-hydroxy-3-phenyl-2-phenylimino-1,3-thiazol-5-yl)indol-2-one |
InChI |
InChI=1S/C23H14FN3O2S/c24-14-11-12-18-17(13-14)19(21(28)26-18)20-22(29)27(16-9-5-2-6-10-16)23(30-20)25-15-7-3-1-4-8-15/h1-13,29H |
InChI Key |
ZQSOWNNOKOTSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)F)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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